molecular formula C22H24N2O5 B6562306 methyl 4-({[(4-phenyloxan-4-yl)methyl]carbamoyl}formamido)benzoate CAS No. 1091035-77-6

methyl 4-({[(4-phenyloxan-4-yl)methyl]carbamoyl}formamido)benzoate

Cat. No.: B6562306
CAS No.: 1091035-77-6
M. Wt: 396.4 g/mol
InChI Key: FNIPIOVNWKBTPP-UHFFFAOYSA-N
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Description

Methyl 4-({[(4-phenyloxan-4-yl)methyl]carbamoyl}formamido)benzoate is a benzoate ester derivative featuring a carbamoylformamido linker and a 4-phenyloxan-4-yl substituent. This compound shares structural motifs with histone deacetylase (HDAC) inhibitors, particularly in its benzoate core and carbamoyl functionality, which are critical for binding to zinc-dependent HDAC active sites .

Properties

IUPAC Name

methyl 4-[[2-oxo-2-[(4-phenyloxan-4-yl)methylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-28-21(27)16-7-9-18(10-8-16)24-20(26)19(25)23-15-22(11-13-29-14-12-22)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIPIOVNWKBTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structure, 4-phenyloxan-4-ylmethylamine. This intermediate is then reacted with appropriate reagents to introduce the carbamoyl and formamido groups. The final step involves esterification to produce the methyl ester.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring purity and consistency. Advanced techniques such as continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the phenyl group to phenol derivatives.

  • Reduction: Reduction of carbonyl groups to alcohols.

  • Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Phenol derivatives, quinones.

  • Reduction: Alcohols, amines.

  • Substitution: Amides, esters, ethers.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active molecules can provide insights into molecular interactions.

Medicine: Potential medicinal applications include the development of new drugs. Its ability to interact with biological targets could lead to the discovery of novel therapeutic agents.

Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings. Its chemical properties may enhance the performance of these materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Understanding these interactions is crucial for developing applications in medicine and biology.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to structurally related benzoate esters with variations in substituents, linker groups, and biological activities (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Linkers Biological Activity Synthesis Highlights References
Methyl 4-({[(4-phenyloxan-4-yl)methyl]carbamoyl}formamido)benzoate (Target) 4-phenyloxan-4-ylmethyl carbamoylformamido Presumed HDAC inhibition (inferred) Carbamoyl coupling, ester formation
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazinyl-phenethylamino Not specified Ethyl ester, amino coupling
Methyl 4-((2-amino-4-fluorophenyl)carbamoyl)benzoate 2-amino-4-fluorophenyl carbamoyl HDAC8-selective inhibitor Ester hydrolysis, acid coupling
Methyl (E)-4-((1-ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate (42) Ethoxy-oxo-phenylbutenyl carbamoyl Not specified Heck coupling, esterification
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) Isoxazolyl-phenethoxy Not specified Ether linkage, ethyl ester
Key Observations:
  • Substituent Impact : The target compound’s 4-phenyloxan-4-yl group distinguishes it from analogs with pyridazinyl (I-6230) or isoxazolyl (I-6473) substituents. The oxane ring may improve solubility and reduce steric hindrance compared to rigid aromatic systems .
  • Linker Diversity : While the target uses a carbamoylformamido linker, compounds like I-6473 employ ether or thioether linkers, which may alter metabolic stability and binding kinetics .
  • Ester Groups: Methyl esters (target, HDAC8 inhibitor in ) vs.

Pharmacokinetic Considerations

  • Ester Hydrolysis : Methyl esters (target) may undergo faster hydrolysis than ethyl analogs (I-6230), impacting prodrug activation or clearance rates .
  • Solubility : The oxane ring’s ether oxygen could enhance aqueous solubility relative to purely hydrophobic substituents (e.g., phenyl or isoxazolyl groups) .

Biological Activity

Overview of Methyl 4-({[(4-phenyloxan-4-yl)methyl]carbamoyl}formamido)benzoate

This compound is a complex organic compound that may exhibit various biological activities due to its structural components. The presence of a benzoate moiety, along with carbamoyl and formamido groups, suggests potential interactions with biological targets.

Pharmacological Properties

  • Antimicrobial Activity : Compounds with similar structural characteristics often display antimicrobial properties. For instance, derivatives of benzoates have been studied for their efficacy against various bacterial strains.
  • Anticancer Potential : Some studies indicate that compounds containing carbamoyl groups can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Certain benzoate derivatives have shown promise in reducing inflammation, potentially through inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : Many compounds similar to this compound act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : The compound may interact with specific receptors in the body, influencing physiological responses such as pain perception or immune response.

Case Studies

  • Antimicrobial Evaluation : A study on related benzoate derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar effects.
  • Cancer Cell Line Testing : Research involving carbamoyl-containing compounds showed promising results in inhibiting the proliferation of various cancer cell lines, indicating potential therapeutic applications.

Data Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialBenzoic acid derivativesInhibition of bacterial growth
AnticancerCarbamate derivativesInduction of apoptosis in cancer cells
Anti-inflammatoryVarious benzoate analogsReduction in cytokine levels

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